molecular formula C19H22N2O5S B2614818 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2309774-97-6

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2614818
CAS RN: 2309774-97-6
M. Wt: 390.45
InChI Key: CWTWEKAQUSSPST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrroloquinoline core, a sulfonamide group, and a dimethylfuran group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It includes a pyrroloquinoline core, which is a type of heterocyclic compound, as well as a sulfonamide group and a dimethylfuran group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Biological Activities of Sulfonamide Hybrids

Sulfonamides, including compounds similar to the specified chemical structure, are recognized for their versatile pharmacological properties. Recent research highlights the development of two-component sulfonamide hybrids, combining sulfonamides with other pharmacologically active scaffolds like coumarin, indole, and quinoline. These hybrids have shown a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The synthesis and evaluation of these compounds have led to a deeper understanding of their potential as therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Applications

Compounds derived from quinoline clubbed with sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. The integration of quinoline and sulfonamide structures has resulted in compounds with significant activity against Gram-positive bacteria, showcasing the potential for the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Antifilarial Agent Development

A novel quinolone-fused cyclic sulfonamide has been identified as a potent antifilarial agent. It exhibits lethality against all developmental stages of the filarial parasite Setaria cervi, suggesting a promising direction for the development of treatments for lymphatic filariasis. This compound's mechanism of action includes inducing oxidative stress and apoptosis within the parasite, highlighting the potential for new therapeutic strategies against filarial infections (Mukherjee et al., 2018).

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-11-7-16(12(2)26-11)17(22)10-20-27(24,25)15-8-13-3-4-18(23)21-6-5-14(9-15)19(13)21/h7-9,17,20,22H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTWEKAQUSSPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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